N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is an organic compound that features a benzothiophene core substituted with a chloro group and a carboxamide moiety attached to a 4-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenated benzene derivative.
Introduction of the Chloro Group: The chloro group is introduced via a halogenation reaction, often using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Attachment of the Carboxamide Moiety: The carboxamide group is introduced through an amidation reaction, where the benzothiophene derivative is reacted with 4-tert-butylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized benzothiophene derivatives.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives with various nucleophiles.
Scientific Research Applications
N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Membrane Permeability: Affecting the permeability of cellular membranes, leading to changes in cellular function
Comparison with Similar Compounds
N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide can be compared with similar compounds such as:
N-(4-tert-butylphenyl)-2-chlorobenzamide: Similar structure but lacks the benzothiophene core.
3-chloro-1-benzothiophene-2-carboxamide: Lacks the 4-tert-butylphenyl group.
N-(4-tert-butylphenyl)-3-bromo-1-benzothiophene-2-carboxamide: Similar structure but with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNOS/c1-19(2,3)12-8-10-13(11-9-12)21-18(22)17-16(20)14-6-4-5-7-15(14)23-17/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSZVJZOIRJBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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